4-Bromo-3-methylaniline hydrochloride physical properties
4-Bromo-3-methylaniline hydrochloride physical properties
An In-depth Technical Guide to the Physical Properties of 4-Bromo-3-methylaniline Hydrochloride
Executive Summary
This technical guide provides a comprehensive examination of the physical properties of 4-Bromo-3-methylaniline hydrochloride (CAS No: 202925-03-9), a key intermediate in the fields of medicinal chemistry and custom organic synthesis.[1][2] Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the causality behind the physical characteristics of the compound and provides field-proven, self-validating experimental protocols for their accurate determination. By synthesizing theoretical knowledge with practical application, this guide serves as an essential resource for laboratory work involving this versatile chemical building block.
Introduction: Strategic Importance in Synthesis
4-Bromo-3-methylaniline, and by extension its hydrochloride salt, is a strategically important molecule in modern organic synthesis.[2][3] Its structure offers a valuable combination of functional groups: a nucleophilic amino group and an aryl bromide moiety. This duality allows for a wide range of chemical transformations; the amine can be readily modified, while the aryl bromide is an excellent substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental to constructing complex molecular frameworks.[2] These characteristics make it an invaluable starting material for creating novel drug candidates, agrochemicals, and specialty materials.[2][3][4][5]
The hydrochloride salt form is often preferred in laboratory settings and for specific applications due to its enhanced stability and, typically, greater solubility in aqueous media compared to the free base—a critical consideration in early-stage drug discovery and process development.[6][7] A thorough understanding of its physical properties is therefore not merely academic; it is a prerequisite for efficient process optimization, quality control, and successful synthetic outcomes. This guide provides that foundational knowledge, grounded in authoritative data and established experimental methodology.
Core Physical and Chemical Properties
The fundamental identity and characteristics of 4-Bromo-3-methylaniline hydrochloride are summarized below. These properties form the basis for its handling, reaction setup, and purification.
Caption: Molecular Structure of 4-Bromo-3-methylaniline Hydrochloride.
Table 1: Summary of Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 202925-03-9 | [1][8] |
| Molecular Formula | C₇H₉BrClN | [1][8] |
| Molecular Weight | 222.51 g/mol | [8] |
| IUPAC Name | 4-bromo-3-methylaniline;hydrochloride | [8] |
| Appearance | Solid (form may vary from powder to crystalline) | [9] |
| Melting Point | 80-82 °C (for the parent free base, 4-Bromo-3-methylaniline) | [9] |
| Boiling Point | 240 °C (for the parent free base, 4-Bromo-3-methylaniline) | [9][10] |
| Solubility | Sparingly soluble in water (parent free base).[3] Hydrochloride salt is expected to have higher aqueous solubility. |
Note: The melting and boiling points listed are for the parent aniline. Hydrochloride salts typically exhibit higher melting points and decompose before boiling.
In-Depth Analysis of Key Physical Properties
Melting Point: A Critical Purity Indicator
The melting point is one of the most fundamental physical properties used to characterize a solid organic compound and assess its purity. For the parent compound, 4-Bromo-3-methylaniline, a sharp melting range of 80-82 °C is reported for pure samples.[9] The presence of impurities disrupts the crystalline lattice, typically causing two observable effects: a depression of the melting point and a broadening of the melting range. Therefore, an observed melting range that is lower and wider than the literature value is a strong indication of an impure sample.
Solubility Profile: Guiding Application and Formulation
Solubility is a critical parameter, especially in drug development, as it directly influences bioavailability. The parent compound, 4-Bromo-3-methylaniline, is described as sparingly soluble in water.[3] The conversion to its hydrochloride salt is a common strategy to enhance aqueous solubility.[7]
The solubility of 4-Bromo-3-methylaniline hydrochloride is pH-dependent. In acidic to neutral aqueous solutions (pH < 7), the compound exists predominantly in its protonated, ionized form, which is more soluble due to favorable ion-dipole interactions with water.[11] As the pH becomes more alkaline, the equilibrium shifts, and the ammonium cation is deprotonated to the free aniline base. This neutral form is significantly less soluble in water, and precipitation may occur. This behavior is crucial for designing extraction procedures, purification protocols, and formulation strategies.
In non-aqueous media, the compound's solubility will follow the "like dissolves like" principle. It is expected to be soluble in polar protic solvents like methanol and ethanol and may have some solubility in polar aprotic solvents.
Experimental Protocols for Property Determination
The trustworthiness of physical property data hinges on the robustness of the experimental method used for its determination. The following protocols are self-validating systems for measuring melting point and solubility.
Protocol: Melting Point Determination (Capillary Method)
This method remains the standard for accurate melting point determination in most research laboratories.[12]
Causality: The core principle is to heat a small, packed sample slowly and uniformly, allowing for the precise observation of the temperature range over which the solid-to-liquid phase transition occurs. A slow heating rate (~1-2 °C per minute) is critical near the expected melting point to ensure that the thermometer reading accurately reflects the sample's temperature at equilibrium.[13]
Step-by-Step Methodology:
-
Sample Preparation: Ensure the 4-Bromo-3-methylaniline hydrochloride sample is completely dry and finely powdered.[14]
-
Loading the Capillary: Invert a capillary tube (sealed at one end) and jab the open end into the sample powder. Tap the sealed end gently on a hard surface or drop it through a long glass tube to pack the solid tightly into the bottom. The packed sample height should be no more than 2-3 mm to ensure uniform heating.[14]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., DigiMelt, Mel-Temp).[14]
-
Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to get a rough estimate.[13]
-
Accurate Determination: For an accurate measurement, set the starting temperature to about 15-20 °C below the expected or roughly determined melting point.[13][14] Set the heating rate (ramp rate) to 1-2 °C per minute.[14]
-
Observation and Recording: Record two temperatures: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the last solid crystal melts. The melting point is reported as the range T1-T2.
Caption: Workflow for Accurate Melting Point Determination.
Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility, which is essential for Biopharmaceutics Classification System (BCS) studies.[11][15]
Causality: This method ensures that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution. By agitating an excess of the solid in the solvent for a prolonged period, the measurement reflects the maximum concentration of the solute that the solvent can hold under specified conditions (e.g., temperature, pH), avoiding errors from measuring transient, supersaturated states.
Step-by-Step Methodology:
-
Media Preparation: Prepare the desired solvents. For aqueous solubility, use buffers at relevant physiological pH values (e.g., pH 1.2, 4.5, and 6.8).[11][16]
-
Sample Addition: Add an excess amount of 4-Bromo-3-methylaniline hydrochloride to a known volume of the solvent in a sealed flask or vial. The presence of undissolved solid at the end of the experiment is essential to confirm saturation.[11]
-
Equilibration: Place the sealed flasks in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100 rpm).[11][15] Allow the mixture to equilibrate for a sufficient time (e.g., 24 to 48 hours). The required time should be determined in preliminary studies by taking measurements at different time points until the concentration plateaus.[16]
-
Phase Separation: After equilibration, allow the solid to settle. Carefully withdraw an aliquot of the supernatant. It is critical to avoid disturbing the solid. The aliquot must then be filtered (e.g., using a 0.45 µm PTFE syringe filter) or centrifuged to remove all undissolved particles.
-
Analysis: Accurately dilute the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
pH Measurement: For aqueous buffers, measure the final pH of the saturated solution to ensure it has not shifted significantly during the experiment.[15]
Handling, Storage, and Safety
As a Senior Application Scientist, ensuring laboratory safety is paramount. 4-Bromo-3-methylaniline hydrochloride and its parent compound are classified as hazardous.
-
Hazards: The compound is harmful if swallowed, toxic in contact with skin, and toxic if inhaled. It may also cause damage to organs through prolonged or repeated exposure. Standard GHS pictograms for acute toxicity and health hazard apply.
-
Precautions: Always handle this chemical within a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[17] Avoid creating dust. Wash hands thoroughly after handling.
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. The parent aniline is noted to be air and light-sensitive, so storing the hydrochloride salt under an inert atmosphere and protected from light is a prudent measure.
Conclusion
4-Bromo-3-methylaniline hydrochloride is a compound of significant utility in synthetic chemistry. Its physical properties—melting point, solubility profile, and appearance—are not just data points but are critical parameters that inform its purity, reactivity, and suitability for specific applications. The protocols detailed in this guide provide a robust framework for researchers to accurately characterize this and similar compounds, ensuring data integrity and promoting reproducible, successful scientific outcomes. Adherence to these methodologies and a deep understanding of the principles behind them are hallmarks of excellence in research and development.
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